![molecular formula C9H17NO B1385145 (1R,2R)-2-(Allylamino)cyclohexanol CAS No. 152857-38-0](/img/structure/B1385145.png)
(1R,2R)-2-(Allylamino)cyclohexanol
Overview
Description
“(1R,2R)-2-(Allylamino)cyclohexanol”, also known as tACOH, is a chiral amino alcohol. It has a linear formula of C9H17NO and a molecular weight of 155.242 . This compound has generated significant interest in scientific research over the past few years due to its unique structure and physical and chemical properties.
Scientific Research Applications
Optical Resolution of Ketones :
- Solladié and Lohse (1993) demonstrated that a derivative of cyclohexanol was a potent agent for the optical resolution of ketones, specifically used for resolving trans dimethyl cyclopentanone-3,4-dicarboxylate, achieving an 80% yield of the (SS) enantiomer (Solladié & Lohse, 1993).
Acetylcholine-Storage-Blocking Activities :
- Rogers et al. (1989) synthesized derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol, demonstrating their potency in acetylcholine active-transport assays (Rogers et al., 1989).
Chiral Fluorescent Conversion Reagent for Fatty Acids :
- Akasaka and Ohrui (1999) synthesized (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol as a highly sensitive chiral fluorescent conversion reagent, which was effective in separating diastereomeric derivatives of chiral branched fatty acids (Akasaka & Ohrui, 1999).
Selective Oxidation Studies :
- Liu and Friend (2010) studied the oxidation of cyclic alcohols by atomic oxygen on Au(111), indicating the importance of C═C functionalities in determining the reactivity of molecules in heterogeneous oxidative transformations on Au-based materials (Liu & Friend, 2010).
Carcinogenic/Co-carcinogenic Effects :
- Márquez-Rosado et al. (2007) explored the co-carcinogenic effect of cyclohexanol in a rat hepatocarcinogenesis model, finding that cyclohexanol potentially potentiated the development of preneoplastic liver lesions (Márquez-Rosado et al., 2007).
Synthesis of Pharmaceutical Intermediates :
- Schiffers and Bolm (2008) reported the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, showcasing its relevance in creating enantiopure intermediates for pharmaceutical applications (Schiffers & Bolm, 2008).
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-(prop-2-enylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIPKNWIQIQHLA-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@@H]1CCCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Allylamino)cyclohexanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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